molecular formula C10H9FN4O2 B2922772 methyl 2-fluoro-4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoate CAS No. 1864015-28-0

methyl 2-fluoro-4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoate

Cat. No.: B2922772
CAS No.: 1864015-28-0
M. Wt: 236.206
InChI Key: VMLKJAQPVJQXKO-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoate is a chemical compound characterized by its unique structure, which includes a fluorine atom, a methyl group, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-fluoro-4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoate typically involves multi-step organic reactions. One common method includes the reaction of 2-fluorobenzoic acid with methyl 5-methyl-1H-1,2,3,4-tetrazole under specific conditions, such as the use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-fluoro-4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoate can undergo various chemical reactions, including:

  • Oxidation: The fluorine atom can be oxidized under specific conditions.

  • Reduction: The compound can be reduced to form different derivatives.

  • Substitution: The tetrazole ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

  • Reduction reactions might involve hydrogen gas (H2) and a metal catalyst.

  • Substitution reactions can be facilitated by strong nucleophiles such as sodium azide (NaN3) or potassium fluoride (KF).

Major Products Formed:

  • Oxidation can yield fluorinated benzoic acids.

  • Reduction can produce hydroxylated derivatives.

  • Substitution reactions can result in various tetrazole-substituted compounds.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, methyl 2-fluoro-4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoate can be used to study enzyme inhibition and receptor binding. Its fluorine atom can enhance the binding affinity to biological targets.

Medicine: This compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its tetrazole ring is structurally similar to the triazole ring found in many antifungal and antibacterial drugs.

Industry: In the chemical industry, this compound can be used as an intermediate in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which methyl 2-fluoro-4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

  • Methyl 2-fluoro-4-(1H-1,2,3,4-tetrazol-1-yl)benzoate: Similar structure but without the methyl group on the tetrazole ring.

  • Methyl 2-fluoro-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoate: Similar structure but with a triazole ring instead of a tetrazole ring.

  • Methyl 2-fluoro-4-(5-methyl-1H-1,2,4-triazol-1-yl)benzoate: Similar structure but with a different position of the nitrogen atoms in the ring.

Uniqueness: Methyl 2-fluoro-4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoate is unique due to the presence of both fluorine and a methyl group, which can significantly affect its chemical reactivity and biological activity compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

methyl 2-fluoro-4-(5-methyltetrazol-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN4O2/c1-6-12-13-14-15(6)7-3-4-8(9(11)5-7)10(16)17-2/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMLKJAQPVJQXKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=NN1C2=CC(=C(C=C2)C(=O)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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